Prephenic acid barium salt, >=75% Prephenic acid barium salt, >=75%
Brand Name: Vulcanchem
CAS No.:
VCID: VC16183518
InChI: InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16);
SMILES:
Molecular Formula: C10H10BaO6
Molecular Weight: 363.51 g/mol

Prephenic acid barium salt, >=75%

CAS No.:

Cat. No.: VC16183518

Molecular Formula: C10H10BaO6

Molecular Weight: 363.51 g/mol

* For research use only. Not for human or veterinary use.

Prephenic acid barium salt, >=75% -

Specification

Molecular Formula C10H10BaO6
Molecular Weight 363.51 g/mol
Standard InChI InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16);
Standard InChI Key WLDGPKQVTPQWPH-UHFFFAOYSA-N
Canonical SMILES C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O.[Ba]

Introduction

Chemical and Structural Characteristics

Molecular Composition and Formula

Prephenic acid barium salt is formally designated as 1-carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic acid barium salt, with the molecular formula C₁₀H₈O₆Ba and a molecular weight of 361.49 g/mol . Discrepancies in reported molecular weights (e.g., 365.53 g/mol in some sources ) may arise from variations in hydration states or purity grades. The compound’s structure features a bicyclic cyclohexadiene system with carboxylate, hydroxyl, and ketone functional groups, stabilized by barium ions .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈O₆Ba
Molecular Weight361.49 g/mol
AppearanceSolid, crystalline to amorphous
Purity≥75% (commonly available)
SolubilityLimited aqueous solubility

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Prephenic acid barium salt is derived from chorismic acid, a shikimate pathway intermediate, via enzymatic rearrangement catalyzed by chorismate mutase . The process involves:

  • Fermentation: Chorismic acid is extracted from microbial cultures (e.g., Escherichia coli mutants) .

  • Chemical Conversion: Chorismic acid reacts with barium hydroxide under controlled pH (8.0–9.0) and temperature (70°C) to yield the barium salt .

  • Purification: Chromatographic techniques isolate the product, achieving ≥75% purity .

Industrial Manufacturing

Large-scale production leverages genetically engineered microorganisms optimized for chorismic acid overproduction. American Elements reports capabilities to synthesize ultra-high-purity grades (up to 99.99999%) under ASTM standards, though ≥75% remains standard for most research applications .

Table 2: Synthesis Parameters

ParameterConditionOutcome
pH8.0 (50 mM phosphate buffer)90% conversion
Temperature70°C, 1 hourPrephenate yield
Catalytic EfficiencyChorismate mutaseRate: 2.5 µmol/min/mg

Biological Role and Research Applications

Biosynthetic Pathway Integration

Prephenic acid occupies a central position in the shikimate pathway, bifurcating into:

  • Phenylalanine: Via dehydration by prephenate dehydratase to phenylpyruvate .

  • Tyrosine: Through NAD⁺-dependent oxidation by prephenate dehydrogenase to 4-hydroxyphenylpyruvate .

Metabolic Engineering Insights

Studies utilizing prephenic acid barium salt have elucidated regulatory mechanisms in amino acid biosynthesis, particularly feedback inhibition by phenylalanine and tyrosine . Its instability in free acid form necessitates the barium salt for in vitro assays, enabling precise kinetic analyses of shikimate pathway enzymes .

Hazard CodeRisk StatementPrecautionary Measures
H301Acute toxicity (oral)Use gloves; avoid ingestion
H311Acute toxicity (dermal)Wear protective clothing
H315Skin irritationImmediate washing if exposed

Exposure Management

  • Inhalation: May cause respiratory irritation; use fume hoods .

  • Storage: Keep in airtight containers at 2–8°C, away from acids .

SupplierPurityPackagingPrice (USD)Lead Time
Aladdin Scientific ≥75%5 mg, 10 mg$224.90–4048–12 weeks
American Elements 99.99%Bulk ordersCustomImmediate dispatch

Custom Synthesis Options

American Elements provides tailored synthesis services for proprietary formulations, including isotopic labeling (e.g., ¹³C, ²H) for tracer studies .

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